![molecular formula C15H10F3N B14757796 2-[3-(Trifluoromethyl)benzyl]benzonitrile CAS No. 670-74-6](/img/structure/B14757796.png)
2-[3-(Trifluoromethyl)benzyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Trifluoromethyl)benzyl]benzonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl group, which is further connected to a benzonitrile moiety. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl group, known for its strong electron-withdrawing effects and significant impact on the compound’s reactivity and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)benzyl]benzonitrile typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with benzonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Trifluoromethyl)benzyl]benzonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydride for substitution reactions. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can lead to various substituted derivatives .
Applications De Recherche Scientifique
2-[3-(Trifluoromethyl)benzyl]benzonitrile has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-[3-(Trifluoromethyl)benzyl]benzonitrile is largely influenced by the trifluoromethyl group, which enhances the compound’s electron-withdrawing capability. This effect can modulate the reactivity of the benzyl and benzonitrile moieties, impacting their interactions with molecular targets. The compound may interact with specific enzymes or receptors, altering their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)benzonitrile: Shares the trifluoromethyl and benzonitrile groups but lacks the benzyl linkage.
4-(Trifluoromethyl)benzylamine: Contains a trifluoromethyl group and a benzylamine moiety, differing in the functional group attached to the benzyl ring.
Uniqueness
2-[3-(Trifluoromethyl)benzyl]benzonitrile is unique due to the specific positioning of the trifluoromethyl group and the benzyl linkage, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
670-74-6 |
|---|---|
Formule moléculaire |
C15H10F3N |
Poids moléculaire |
261.24 g/mol |
Nom IUPAC |
2-[[3-(trifluoromethyl)phenyl]methyl]benzonitrile |
InChI |
InChI=1S/C15H10F3N/c16-15(17,18)14-7-3-4-11(9-14)8-12-5-1-2-6-13(12)10-19/h1-7,9H,8H2 |
Clé InChI |
MALJONLOQBWIJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC2=CC(=CC=C2)C(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Chlorophenyl)-4-methyl-6-phenylpiperazin-1-yl]methanol](/img/structure/B14757716.png)
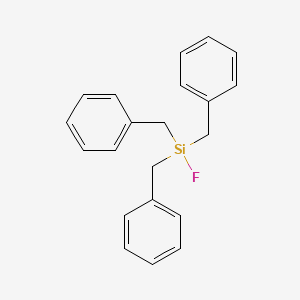
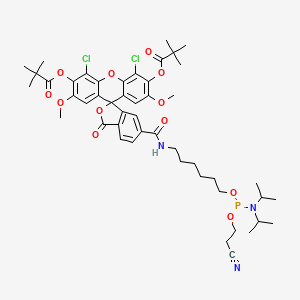
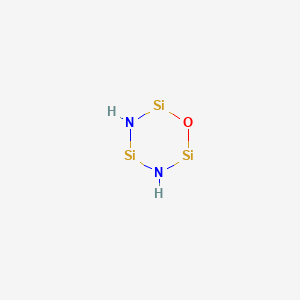
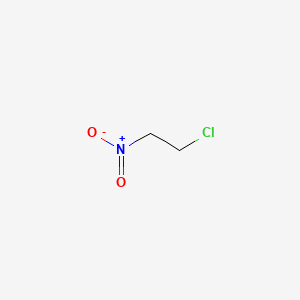
![(1R,3R,6R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecan-3-ol](/img/structure/B14757762.png)
![2-(4-Chlorophenyl)-2H-phenanthro[9,10-d][1,2,3]triazole](/img/structure/B14757767.png)
![2-Methoxy-1-[4-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B14757772.png)
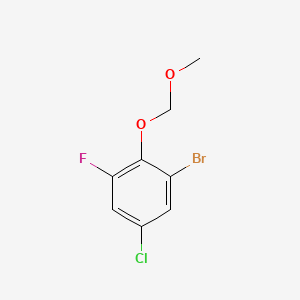
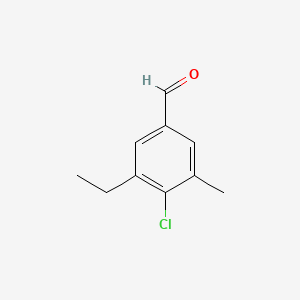

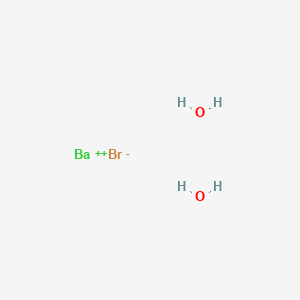
![4-[({N-[(4-hydroxyphthalazin-1-yl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B14757806.png)
![7H-Pyrimido[4,5-b][1,4]oxazine](/img/structure/B14757812.png)
